“1-[(Benzyloxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid” is a chemical compound with the CAS Number: 2044712-89-0 . It has a molecular weight of 293.32 .
SM cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent
According to a safety data sheet, this compound might have uses related to food, drug, pesticide or biocidal product . .
1-[(Benzyloxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid is a complex organic compound characterized by its unique molecular structure, which includes a pyrrolidine ring substituted with various functional groups. Its chemical formula is , and it has a molecular weight of approximately 263.29 g/mol. The compound features a benzyloxycarbonyl group, a methoxy group, and a carboxylic acid group, making it an interesting candidate for various
The reactivity of the compound is largely influenced by the presence of the benzyloxycarbonyl protecting group, which can be removed under acidic conditions to yield free amine functionalities .
The synthesis of 1-[(benzyloxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid typically involves several steps:
1-[(Benzyloxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid has potential applications in:
Interaction studies involving 1-[(benzyloxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid focus on its reactivity with various biological targets. These studies aim to understand how this compound interacts with enzymes, receptors, and other biomolecules, potentially leading to insights into its pharmacological effects and mechanisms of action. The specifics of these interactions require further investigation through biochemical assays and molecular modeling studies.
Several compounds share structural similarities with 1-[(benzyloxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(Benzyloxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid | structure | Different position of carboxylic acid; potential for different reactivity |
| (R)-1-(Benzyloxycarbonyl)-2-methylpyrrolidine | structure | Lacks methoxy group; simpler structure |
| 4-Methoxy-2-methylpyrrolidine | structure | No benzyloxycarbonyl; lacks carboxylic acid functionality |
These compounds highlight the uniqueness of 1-[(benzyloxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid due to its specific combination of functional groups, which may impart distinct chemical properties and biological activities not found in simpler analogs .